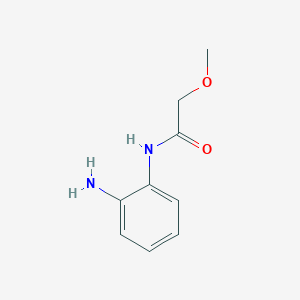

N-(2-Aminophenyl)-2-methoxyacetamide

Description

Contextualization within Amide and Substituted Aniline (B41778) Chemistry

The core structure of N-(2-Aminophenyl)-2-methoxyacetamide is defined by two key functional moieties: an amide and a substituted aniline. Amides are among the most fundamental and stable functional groups in organic chemistry, forming the backbone of peptides and proteins and being integral to numerous pharmaceuticals and polymers. The presence of the amide linkage in this compound imparts a degree of conformational rigidity and specific hydrogen bonding capabilities.

Strategic Importance in Contemporary Organic Synthesis

The strategic importance of this compound in contemporary organic synthesis lies in its potential as a multifunctional scaffold. The primary aminophenyl group can serve as a handle for a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of further complexity and functionality. Furthermore, the amide nitrogen and the methoxy (B1213986) group can influence the molecule's solubility, lipophilicity, and binding interactions, making it an attractive starting point for the design of new molecules with tailored properties. The ortho-disposition of the amino and acetamide (B32628) groups can also be exploited for the synthesis of heterocyclic compounds, such as benzodiazepines or quinoxalines, which are privileged structures in medicinal chemistry.

Overview of Key Research Trajectories and Intellectual Merit

While specific, in-depth research on this compound is limited, its structural motifs suggest several promising research trajectories. The intellectual merit of investigating this compound lies in the potential to uncover new synthetic methodologies and to explore its utility as a precursor to more complex molecular systems. Key areas of potential investigation include its coordination chemistry with various metal centers, its application in the development of novel ligands for catalysis, and its evaluation as a fragment in drug discovery programs. The exploration of its chemical space could lead to the identification of novel compounds with interesting photophysical, electronic, or biological properties.

Physicochemical Properties of this compound

A summary of the predicted physicochemical properties of this compound is provided in the table below. These values are computationally derived and provide a preliminary understanding of the compound's physical characteristics.

| Property | Value |

| Molecular Formula | C9H12N2O2 |

| Molar Mass | 180.2 g/mol |

| Boiling Point | 377.6±27.0 °C (Predicted) |

| Density | 1.220±0.06 g/cm³ (Predicted) |

| pKa | 13.25±0.70 (Predicted) |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminophenyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHADCGGEPSVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for N 2 Aminophenyl 2 Methoxyacetamide

Established Synthetic Pathways and Chemical Transformations

Conventional synthetic strategies for N-(2-Aminophenyl)-2-methoxyacetamide primarily involve direct amidation reactions or a multi-step approach utilizing a nitroaniline precursor to ensure selective functionalization.

Amidation Reactions for Acetamide (B32628) Formation

The cornerstone of synthesizing this compound is the formation of the acetamide linkage. This is typically achieved through the reaction of an amine with a carboxylic acid or its more reactive derivative.

A common and effective method involves the use of methoxyacetyl chloride, the acid chloride derivative of methoxyacetic acid. This reagent readily reacts with the amino group of a substituted aniline (B41778). The general reaction is as follows:

Route A: Direct Acylation of o-Phenylenediamine (B120857)

In this approach, o-phenylenediamine is reacted directly with methoxyacetyl chloride or methoxyacetic anhydride (B1165640). A key challenge in this route is controlling the reaction to favor mono-acylation over the formation of the di-acylated byproduct. This can often be managed by carefully controlling the stoichiometry of the reactants, employing a slow, dropwise addition of the acylating agent to a solution of the diamine, and maintaining low reaction temperatures.

Route B: Acylation of 2-Nitroaniline (B44862) followed by Reduction

To circumvent the issue of selectivity, a more controlled two-step pathway is often preferred. This involves the acylation of 2-nitroaniline with methoxyacetyl chloride to form N-(2-nitrophenyl)-2-methoxyacetamide. The nitro group effectively "protects" one of the positions and deactivates the aromatic ring, facilitating a clean mono-acylation. The resulting nitro-intermediate is then subjected to a reduction step to convert the nitro group into the desired primary amine.

Common reduction methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.

A patent for a structurally related compound, 2-methoxy-N-(2-nitro-5-thiophenyl)phenylacetamide, describes a "one-pot" method where 2-nitro-5-thiophenylaniline and methoxyacetic acid are reacted in the presence of thionyl chloride, achieving a high yield and purity. This suggests that the activation of methoxyacetic acid with thionyl chloride to form the acid chloride in situ is a viable and efficient strategy for the acylation step.

Selective Functionalization of Aminophenyl Moieties

The selective functionalization of o-phenylenediamine is a critical aspect of the synthesis. The two amino groups have similar reactivity, making selective mono-functionalization challenging. As mentioned, one of the most reliable methods to achieve selectivity is to start with a precursor where one of the amino groups is masked or absent, such as 2-nitroaniline.

In direct acylation, the selectivity can be influenced by several factors:

Solvent: The choice of solvent can affect the relative reactivity of the amino groups.

Temperature: Lower temperatures generally favor kinetic control and can enhance selectivity.

Steric Hindrance: While not a factor in the unsubstituted o-phenylenediamine, steric hindrance in substituted derivatives can direct acylation to the less hindered amino group.

Innovative and Sustainable Synthetic Approaches

In recent years, there has been a significant drive towards developing more sustainable and efficient chemical syntheses. For the production of this compound, several innovative techniques can be applied.

Catalytic Strategies (e.g., Transition Metal-Mediated Couplings)

While direct amidation is common, transition metal-catalyzed cross-coupling reactions represent a modern alternative for forming C-N bonds. Although not yet widely reported for this specific molecule, methods such as the Buchwald-Hartwig amination could potentially be adapted. This would involve the coupling of 2-methoxyacetamide (B107977) with a suitably functionalized aminophenyl precursor, such as 2-bromoaniline, in the presence of a palladium or copper catalyst. The development of such a route would offer an alternative pathway with potentially different substrate scope and reaction conditions.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the amidation reaction for the synthesis of this compound can offer several advantages over conventional heating methods. These include significantly reduced reaction times, often from hours to minutes, and frequently leading to higher product yields and purities. The direct and efficient heating provided by microwaves can enhance the rate of the acylation reaction, potentially improving the efficiency of both the direct acylation and the acylation of 2-nitroaniline.

| Synthesis Step | Conventional Heating | Microwave-Assisted |

| Acylation | Several hours | 5-30 minutes |

| Reduction | 1-12 hours | 10-60 minutes |

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow synthesis, offers a promising platform for the scalable and safe production of this compound. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel. This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for controlling the selectivity of the mono-acylation of o-phenylenediamine.

Precursor Selection and Optimization in Synthetic Design

Role of Substituted Anilines in Reaction Efficiency

The primary precursor for the aminophenyl portion of this compound is o-phenylenediamine. This aromatic diamine is a crucial starting material for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. wikipedia.orgnih.gov The presence of two amino groups in o-phenylenediamine presents a unique challenge in the synthesis of this compound, as selective mono-acylation is required.

The reactivity of the amino groups in substituted anilines is dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the amino group, thereby increasing its reactivity towards electrophilic acylating agents. Conversely, electron-withdrawing groups decrease the basicity and nucleophilicity of the amino group, which can hinder the acylation reaction. In the case of o-phenylenediamine, the two amino groups are electronically equivalent in the free base form.

Several synthetic strategies can be employed to achieve selective mono-methoxyacetylation of o-phenylenediamine. One common approach involves the protection of one of the amino groups, followed by acylation of the unprotected amine and subsequent deprotection. However, a more direct and atom-economical approach is the controlled acylation of the diamine under specific reaction conditions. This can be achieved by carefully controlling the stoichiometry of the reactants, the reaction temperature, and the choice of solvent.

The table below summarizes key properties of o-phenylenediamine relevant to its role as a precursor.

| Property | Value | Reference |

| Molecular Formula | C6H8N2 | nih.gov |

| Molar Mass | 108.14 g/mol | nih.gov |

| Melting Point | 102-104 °C | wikipedia.org |

| pKa (conjugate acid) | 4.57 | wikipedia.org |

The selection of o-phenylenediamine as the precursor is also guided by its commercial availability and established reactivity profiles in similar acylation reactions. researchgate.net The synthesis of related N-(2-aminophenyl) acetamide derivatives has been reported, providing a foundational understanding of the reaction dynamics. For instance, the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene has been successfully employed to synthesize N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. nih.gov

Methoxyacetylating Agent Selection and Reactivity

The choice of the methoxyacetylating agent is critical to the successful synthesis of this compound. The ideal reagent should be sufficiently reactive to acylate the amino group of o-phenylenediamine under mild conditions while minimizing side reactions. Several common methoxyacetylating agents can be considered, each with distinct reactivity profiles.

Methoxyacetyl chloride is a highly reactive acyl chloride that readily reacts with amines to form amides. Its high electrophilicity ensures a rapid reaction, often at low temperatures. However, its reactivity can also lead to diacylation of o-phenylenediamine if the reaction conditions are not carefully controlled. The use of a non-nucleophilic base is typically required to scavenge the HCl byproduct.

Methoxyacetic anhydride is another effective methoxyacetylating agent. It is generally less reactive than methoxyacetyl chloride, which can allow for better control over the reaction and improved selectivity for mono-acylation. The byproduct of this reaction is methoxyacetic acid, which can be removed by an aqueous workup.

Methoxyacetic acid , in the presence of a coupling agent, can also be used for the methoxyacetylation of amines. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method is often employed when milder reaction conditions are required to avoid side reactions or protect sensitive functional groups.

The following table provides a comparison of common methoxyacetylating agents.

| Methoxyacetylating Agent | Structure | Key Features |

| Methoxyacetyl chloride | CH3OCH2COCl | Highly reactive, fast reaction times, requires a base. |

| Methoxyacetic anhydride | (CH3OCH2CO)2O | Moderately reactive, good selectivity, byproduct is methoxyacetic acid. |

| Methoxyacetic acid | CH3OCH2COOH | Requires a coupling agent, mild reaction conditions. |

Advanced Methodologies for Isolation and Purification

The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of high purity. Common impurities may include unreacted starting materials (o-phenylenediamine and the methoxyacetylating agent or its byproducts), as well as the diacylated product. Advanced methodologies for purification typically involve a combination of extraction, crystallization, and chromatography.

A typical workup procedure following the acylation reaction involves quenching the reaction, followed by an extractive workup to remove water-soluble byproducts and unreacted reagents. The organic phase, containing the crude product, is then concentrated.

Recrystallization is a widely used and effective technique for the purification of solid organic compounds. libretexts.orglibretexts.org The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. youtube.com The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For amide compounds, polar solvents are often effective. researchgate.net

Common solvent systems for the recrystallization of aromatic amides are presented in the table below.

| Solvent/Solvent System | Rationale for Use |

| Ethanol | A polar protic solvent that is often effective for crystallizing amides. |

| Acetone/n-Hexane | A polar aprotic solvent in combination with a nonpolar anti-solvent can induce crystallization. |

| Acetonitrile | A polar aprotic solvent that can provide good solubility differentials. researchgate.net |

| Dichloromethane (B109758)/n-Pentane | A moderately polar solvent with a low-boiling nonpolar anti-solvent for precipitation. reddit.com |

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures. For the purification of this compound, column chromatography is a suitable method. The choice of the stationary phase and the mobile phase is critical for achieving good separation. Silica gel is a commonly used stationary phase for the purification of moderately polar compounds. The mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is optimized to achieve the desired separation of the target compound from its impurities. Thin-layer chromatography (TLC) is often used to monitor the progress of the purification and to identify the fractions containing the pure product. researchgate.net In cases where the product is a complex mixture, flash chromatography can be employed for rapid and efficient purification. biotage.com

For challenging separations, more advanced techniques such as preparative high-performance liquid chromatography (HPLC) can be utilized. This method offers higher resolution and is particularly useful for isolating highly pure samples.

Chemical Reactivity and Mechanistic Investigations of N 2 Aminophenyl 2 Methoxyacetamide

Reactions Involving the Amide Functional Group

The amide group, while generally stable, can undergo several important reactions, including modifications at the nitrogen atom and cleavage of the amide bond.

The nitrogen atom of the amide in N-(2-Aminophenyl)-2-methoxyacetamide can, in principle, undergo N-alkylation and N-acylation. However, direct alkylation of the amide nitrogen is often challenging due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which reduces its nucleophilicity. To achieve N-alkylation, strong bases are typically required to deprotonate the amide, forming a more nucleophilic amide anion. For N-aryl amides, a variety of catalytic systems, including those based on cobalt and copper, have been developed to facilitate N-alkylation with alcohols or aryl halides. nih.govbsu.by

N-acylation of the amide nitrogen is also a possible transformation, leading to the formation of an imide. This reaction typically requires forcing conditions and the use of a strong acylating agent. Electrochemical methods for N-acylation of amines with carboxylic acids have also been reported, offering a milder alternative. rsc.org

Table 1: Representative Conditions for N-Alkylation of Amides with Alcohols *

| Catalyst | Base | Solvent | Temperature (°C) | Reactant Scope | Reference |

| Cobalt Nanoparticles | KOH | Toluene | 130-140 | Benzamides and various alcohols | nih.gov |

| B(C6F5)3 | - | - | Lower Temperatures | Aryl amines and amides with alcohols | rsc.org |

\Data from reactions on analogous amide-containing compounds.*

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. cdnsciencepub.com Alkaline hydrolysis, on the other hand, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.org The rate of hydrolysis can be influenced by steric and electronic factors of the substituents on both the acyl and amine portions of the amide. arkat-usa.org

Transamidation, the reaction of an amide with an amine to form a new amide, is a useful transformation for modifying the amide structure without proceeding through the carboxylic acid. This reaction is often catalyzed by metal salts or proceeds under thermal conditions. nih.gov For N-aryl amides, catalysts such as Ti(NMe₂)₄ and Sc(OTf)₃ have been shown to be effective. nih.gov

Transformations at the Aminophenyl Substituent

The aminophenyl ring is rich in electrons and susceptible to a range of transformations, particularly at the aromatic ring and the primary amino group.

The aminophenyl group in this compound contains two substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions: the primary amino group (-NH₂) and the N-acetylamino group (-NHCOCH₂OCH₃). Both of these groups are activating and ortho, para-directing. quora.comsarthaks.commasterorganicchemistry.com The amino group is a very strong activating group due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance. quora.comsarthaks.com The N-acetylamino group is also activating and ortho, para-directing, but its activating effect is attenuated because the nitrogen's lone pair is also delocalized into the adjacent carbonyl group. libretexts.orgstackexchange.com

In this compound, the two groups are ortho to each other. The positions para to each group are also ortho to the other, and the positions ortho to each are either the location of the other group or meta to it. Therefore, incoming electrophiles would be directed to the positions ortho and para to the stronger activating group, which is the primary amino group. However, steric hindrance from the adjacent N-acetylamino group may influence the product distribution. ijarsct.co.in

Table 2: Directing Effects of Amino and Acylamino Groups in Electrophilic Aromatic Substitution *

| Substituent | Activating/Deactivating | Directing Effect | Relative Activating Strength |

| -NH₂ | Strongly Activating | Ortho, Para | Strongest |

| -NHCOR | Activating | Ortho, Para | Moderate |

\General observations for these functional groups on an aromatic ring.*

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from a nitrite (B80452) salt (e.g., NaNO₂) and a strong acid (e.g., HCl), at low temperatures. unacademy.com

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. In the case of this compound, the presence of the ortho-amide substituent could lead to intramolecular cyclization. For instance, o-phenylenediamine (B120857), a close structural analog, undergoes diazotization followed by intramolecular cyclization to form benzotriazole (B28993). wikipedia.orgstackexchange.comechemi.com A similar cyclization could potentially occur with this compound to form a benzotriazole derivative.

The substituents on the aminophenyl ring can direct reactivity to their ortho positions through various mechanisms. The primary amino group is a strong ortho, para-director in electrophilic aromatic substitution, as discussed previously. quora.comsarthaks.commasterorganicchemistry.com The lone pair of electrons on the nitrogen atom can stabilize the cationic intermediate formed during ortho and para attack through resonance. wikipedia.org

The N-acetylamino group is also an ortho, para-director. libretexts.orgstackexchange.com In some cases, the amide group can act as a directing group in ortho-metalation reactions, where a strong base removes a proton from the ortho position, followed by reaction with an electrophile. This ortho-directing ability is a powerful tool in organic synthesis for the functionalization of aromatic rings.

Reactivity at the Methoxy (B1213986) Moiety

The methoxy group (-OCH₃) in this compound, while generally stable, represents a site for specific chemical transformations, primarily involving the cleavage of the ether bond.

Ether cleavage is a fundamental reaction in organic chemistry that involves the breaking of a carbon-oxygen bond. In the case of this compound, the cleavage of the methyl ether can be accomplished under strong acidic or specific nucleophilic conditions. The most common reagents for this transformation are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or Lewis acids such as boron tribromide (BBr₃).

The reaction mechanism typically proceeds via protonation of the ether oxygen by the strong acid, converting the methoxy group into a better leaving group (methanol). A nucleophile, such as the iodide or bromide ion, then attacks the methyl carbon in an Sₙ2 reaction, leading to the formation of the demethylated product, N-(2-aminophenyl)-2-hydroxyacetamide, and a methyl halide.

General Reaction Scheme for Ether Demethylation: R-O-CH₃ + HX → R-OH + CH₃-X (where R = N-(2-Aminophenyl)acetyl, X = I, Br)

The use of boron tribromide provides an alternative, often milder, method for demethylation. The reaction involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

While specific studies on the demethylation of this compound are not extensively documented, the reactivity is predicted based on well-established principles of ether chemistry. The choice of reagent would be critical to avoid unwanted side reactions involving the amino or amide groups.

Table 1: Common Reagents for Ether Demethylation

| Reagent | Typical Conditions | Mechanism Type | Notes |

|---|---|---|---|

| Hydroiodic Acid (HI) | Aqueous solution, reflux | Sₙ2 | Highly effective for methyl ethers. |

| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Sₙ2 | Slightly less reactive than HI. |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temp to RT | Lewis acid-assisted cleavage | Often used for sensitive substrates. |

| Thiolates (e.g., NaSEt) | Polar aprotic solvent (e.g., DMF), heat | Sₙ2 | Provides a non-acidic alternative. |

The conversion of the methoxy moiety to other alkoxy groups is less direct than demethylation. A common strategy involves a two-step process: first, the demethylation of the methoxy group to the corresponding alcohol (N-(2-aminophenyl)-2-hydroxyacetamide), as described above. Second, the resulting hydroxyl group can be alkylated using an appropriate alkyl halide or sulfonate under basic conditions, a reaction known as the Williamson ether synthesis. The presence of multiple nucleophilic sites (the primary amine and the amide nitrogen) would necessitate careful selection of reaction conditions or the use of protecting groups to achieve selective O-alkylation.

Intramolecular Cyclization and Rearrangement Processes

The ortho-disposed primary amine and N-acetyl groups make this compound a prime candidate for intramolecular cyclization reactions, which are powerful tools for the synthesis of fused heterocyclic systems.

This compound is a classic precursor for the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological applications. nih.govorganic-chemistry.orgijmpr.in The synthesis typically involves the cyclization of an N-acyl-o-phenylenediamine derivative. wikipedia.org

The reaction can be promoted by heat or acid catalysis. The mechanism involves the nucleophilic attack of the primary aromatic amine onto the electrophilic carbonyl carbon of the amide group. This is often preceded by activation of the carbonyl, for example, by protonation under acidic conditions. The subsequent dehydration of the resulting cyclic intermediate leads to the formation of the quinazoline ring system. In this specific case, the product would be a 2-(methoxymethyl)quinazoline derivative. A variety of catalysts, including metal-based and metal-free options, have been developed to facilitate such cyclizations under milder conditions. nih.gov

Table 2: Examples of Quinazoline Synthesis from 2-Aminoaryl Precursors

| Precursor Type | Reagent/Catalyst | Product Type | Reference Concept |

|---|---|---|---|

| 2-Aminobenzamides & Isothiocyanates | Electrochemical Desulfurative Cyclization | 2-Aminoquinazolin-4(3H)-ones | Electrochemical C-N bond formation |

| 2-Aminobenzylamines & Aldehydes | Iridium Catalysis | 2-Substituted Quinazolines | Acceptorless Dehydrogenative Coupling organic-chemistry.org |

| 2-Aminobenzophenones & Benzylamines | Ceric Ammonium (B1175870) Nitrate (CAN)-TBHP | 2-Phenylquinazolines | Oxidative Amination/Cyclization ijmpr.in |

| (2-Aminophenyl)methanols & Aldehydes | Copper Catalysis | 2-Substituted Quinazolines | Cascade Reaction organic-chemistry.org |

Beyond simple cyclization, this compound can potentially participate in more complex ring annulation strategies and domino reactions. Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, are highly efficient for building molecular complexity. For instance, a reaction could be designed where an external reagent interacts with one of the functional groups, initiating a sequence that culminates in the formation of a polycyclic system. While specific domino reactions involving this compound are not widely reported, its structural motifs are amenable to such synthetic strategies, which are a cornerstone of modern heterocyclic chemistry. nih.gov

Chelation and Coordination Behavior as a Ligand

The presence of multiple heteroatoms with lone pairs of electrons (two nitrogens, two oxygens) allows this compound to function as a ligand in coordination chemistry, forming stable complexes with various metal ions. wikipedia.org

The coordination behavior is largely influenced by the o-phenylenediamine (OPD) backbone. OPD itself is a well-known bidentate ligand that coordinates to metal centers through the nitrogen atoms of its two amino groups, forming a stable five-membered chelate ring. researchgate.netrsc.orgworldresearchersassociations.com Studies on vanadyl (VO(II)) and iron(II) complexes have demonstrated this classic N,N-coordination mode. rsc.orgworldresearchersassociations.com

For this compound, several coordination modes are plausible:

Bidentate N,O-Chelation: The most probable coordination mode involves the nitrogen of the primary amino group and the carbonyl oxygen of the amide group. This would form a stable six-membered chelate ring with a metal ion. This is a common binding motif for N-acyl-o-phenylenediamine derivatives.

Bidentate N,N-Chelation: Similar to the parent OPD, coordination could occur through the primary amine nitrogen and the amide nitrogen. This would require deprotonation of the amide N-H group, often facilitated by a basic medium or the metal ion itself, to form a five-membered chelate ring.

Tridentate N,N,O-Chelation: It is also conceivable that the molecule could act as a tridentate ligand, coordinating through the primary amine nitrogen, the amide nitrogen (after deprotonation), and the ether oxygen. The feasibility of this mode would depend on the specific metal ion's size, preferred coordination geometry, and affinity for oxygen donors.

The specific mode of coordination would be influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of competing ligands. Spectroscopic techniques like FT-IR, UV-Vis, and NMR, along with X-ray crystallography, would be essential to definitively characterize the structure of any resulting metal complexes.

Derivatization Strategies and Analogue Synthesis Based on N 2 Aminophenyl 2 Methoxyacetamide

Systematic Structural Modification of the Phenyl Ring

The aromatic phenyl ring of N-(2-Aminophenyl)-2-methoxyacetamide is a prime target for modification through electrophilic aromatic substitution. The amino and acetamido groups are ortho-, para-directing activators, influencing the regioselectivity of these reactions. However, the acetamido group provides some steric hindrance and can be hydrolyzed under strong acidic or basic conditions, which must be considered when planning synthetic routes.

The electronic properties of the phenyl ring can be tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substitutions can significantly alter the reactivity and properties of the resulting analogues.

Electron-Donating Groups (EDGs): Alkylation, such as methylation or ethylation, can be achieved via Friedel-Crafts alkylation. However, this method can be prone to polysubstitution and rearrangement. A more controlled approach involves the introduction of hydroxyl or alkoxy groups. For instance, hydroxylation can be performed, followed by alkylation to yield alkoxy derivatives. These EDGs increase the electron density of the aromatic ring, making it more susceptible to further electrophilic substitution.

Electron-Withdrawing Groups (EWGs): Acylation of the phenyl ring, another Friedel-Crafts reaction, introduces a keto group which deactivates the ring towards further substitution. This can be a strategic step to control the extent of substitution. Other EWGs like the cyano (-CN) or sulfonyl (-SO₃H) groups can also be introduced through specific synthetic protocols, such as Sandmeyer reaction on a diazotized amino-substituted precursor or direct sulfonation, respectively.

Table 1: Examples of Phenyl Ring Modifications with EDGs and EWGs

| Substituent | Reagents/Conditions | Position of Substitution | Resulting Compound Class |

|---|---|---|---|

| Methyl (-CH₃) | CH₃Cl, AlCl₃ (Friedel-Crafts) | 4- or 5-position | Methylated analogue |

| Hydroxyl (-OH) | Barton's reaction conditions | 4- or 5-position | Hydroxylated analogue |

| Acetyl (-COCH₃) | CH₃COCl, AlCl₃ (Friedel-Crafts) | 4- or 5-position | Acylated analogue |

Halogenation and nitration are common electrophilic aromatic substitution reactions that introduce functionalities useful for further synthetic transformations.

Halogenation: The phenyl ring of this compound can be readily halogenated. Bromination, for example, can be carried out using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The reaction is typically regioselective, with the halogen atom being directed to the positions activated by the amino and acetamido groups. A plausible strategy would involve the di-acetylation of the starting o-phenylenediamine (B120857) to protect both amino groups, followed by bromination and subsequent selective hydrolysis to yield the desired this compound derivative. A synthesis method for 4-bromo-o-phenylenediamine involves reacting o-phenylenediamine with a bromo reagent in acetic acid and acetic anhydride (B1165640) to form 4-bromo-o-phenyl diacetyl amide, which is then hydrolyzed.

Nitration: The introduction of a nitro group (-NO₂) is another key modification. Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration or degradation of the starting material. The nitro group is a strong deactivator and a meta-director, which can be utilized in subsequent reactions. Furthermore, the nitro group can be reduced to an amino group, providing a route to di- or tri-amino substituted phenyl rings. For instance, the nitration of N-acetyl-p-toluidine is a known process that can be adapted.

Table 2: Halogenation and Nitro Substitution Examples

| Reaction | Reagents/Conditions | Position of Substitution | Product Feature |

|---|---|---|---|

| Bromination | NBS, CCl₄ | 4- or 5-position | Bromo-substituted analogue |

| Chlorination | SO₂Cl₂, Benzene | 4- or 5-position | Chloro-substituted analogue |

Alterations of the Methoxyacetamide Side Chain

The methoxyacetamide side chain offers several points for modification, allowing for changes in the polarity, size, and flexibility of this part of the molecule.

The length of the acetamide (B32628) side chain can be modulated. Chain elongation can be achieved by starting with a different acylating agent during the initial synthesis. For example, using 3-methoxypropionyl chloride instead of 2-methoxyacetyl chloride would result in a homologated side chain. Conversely, chain shortening is more synthetically challenging but could be envisioned through multi-step sequences involving oxidative cleavage and re-formation of the amide bond with a shorter acid chloride.

The methoxy (B1213986) group (-OCH₃) can be replaced with other functionalities to create a diverse set of analogues. Cleavage of the methyl ether, for instance with boron tribromide (BBr₃), would yield a hydroxyl group (-OH). This hydroxyl group can then be re-alkylated with different alkyl halides to introduce ethoxy, propoxy, or other alkoxy groups. Alternatively, the hydroxyl group can be converted into a leaving group and substituted with a halogen, such as chlorine or fluorine, to produce haloacetamide derivatives.

Table 3: Side Chain Modification Strategies

| Modification | Synthetic Approach | Resulting Side Chain |

|---|---|---|

| Chain Elongation | Use of 3-methoxypropionyl chloride | -NH-CO-CH₂-CH₂-OCH₃ |

| Methoxy to Ethoxy | Ether cleavage (BBr₃), then ethylation (C₂H₅I, base) | -NH-CO-CH₂-OC₂H₅ |

Synthesis of Diverse Heterocyclic Scaffolds Utilizing this compound as a Precursor

The o-phenylenediamine moiety within this compound is a classical precursor for the synthesis of various fused heterocyclic systems. The two adjacent amino groups can readily undergo condensation reactions with dicarbonyl compounds or their equivalents.

One of the most prominent applications is the synthesis of quinoxalines . The classical synthesis involves the condensation of a 1,2-diaminoarene with an α-dicarbonyl compound. mdpi.com Thus, reacting this compound with a 1,2-diketone like benzil (B1666583) would lead to the formation of a quinoxaline (B1680401) ring, with the methoxyacetamide group appended to the newly formed heterocyclic system. This reaction is often acid-catalyzed and proceeds in good yield. nih.gov

Another important class of heterocycles accessible from this precursor are benzimidazoles . The reaction of o-phenylenediamines with carboxylic acids or aldehydes is a standard method for benzimidazole (B57391) synthesis. mdpi.com By treating this compound with an aldehyde in the presence of an oxidizing agent, or with a carboxylic acid at high temperatures, a benzimidazole ring can be formed. The specific conditions would determine which of the two amino groups of the diamine core participates in the cyclization.

Furthermore, condensation with β-ketoesters or 1,3-diketones can lead to the formation of seven-membered rings, specifically 1,5-benzodiazepines . ijtsrd.com For example, the reaction of this compound with acetylacetone (B45752) in the presence of an acid catalyst would yield a benzodiazepine (B76468) derivative. iu.edu These reactions significantly expand the chemical space accessible from this versatile starting material.

Table 4: Heterocyclic Scaffolds from this compound

| Heterocycle | Co-reactant | General Conditions |

|---|---|---|

| Quinoxaline | 1,2-Diketone (e.g., Benzil) | Acid catalysis, reflux |

| Benzimidazole | Aldehyde or Carboxylic Acid | Oxidative conditions or heat |

Despite a comprehensive search for scientific literature, no specific studies detailing the derivatization of this compound for the synthesis of quinazoline (B50416), benzimidazole, or other nitrogen-containing heterocyclic derivatives could be identified. Furthermore, there is no available research on the incorporation of this compound derivatives into polymeric architectures.

The provided outline requires a detailed analysis of these specific synthetic strategies. In the absence of any published research on this particular compound, it is not possible to generate an accurate and scientifically sound article that adheres to the requested structure and content.

General synthetic routes for quinazolines and benzimidazoles typically start from precursors such as 2-aminobenzonitriles, 2-aminobenzylamines, or o-phenylenediamines. While this compound is a substituted o-phenylenediamine, the influence of the 2-methoxyacetamide (B107977) substituent on cyclization and derivatization reactions is not documented. Therefore, any discussion would be purely speculative and would not meet the required standard of scientific accuracy.

Consequently, the requested article cannot be generated based on the currently available scientific literature.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of N-(2-Aminophenyl)-2-methoxyacetamide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of proton and carbon environments and their connectivities.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the amine (-NH₂) protons, the amide (-NH) proton, the methylene (B1212753) (-CH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The aromatic protons would appear as a complex multiplet pattern due to spin-spin coupling.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to establish their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edu It would be used to definitively assign the carbon signals for the aromatic CH groups, the methylene group, and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as the aromatic carbon at the point of attachment. The methylene protons would show correlations to the carbonyl carbon and the methoxy carbon.

The following tables present hypothetical ¹H and ¹³C NMR chemical shift and correlation data for this compound, based on typical values for similar structural motifs.

Hypothetical ¹H NMR Data (in ppm)

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|---|

| Aromatic-H | 6.7 - 7.2 | m | - | Aromatic-H | C=O, Aromatic-C |

| Amide-NH | ~8.5 | s | - | - | C=O, Aromatic-C |

| Amine-NH₂ | ~3.5 | br s | - | - | Aromatic-C |

| Methylene-CH₂ | ~4.0 | s | - | - | C=O, OCH₃ |

Hypothetical ¹³C NMR Data (in ppm)

| Carbon | Chemical Shift (ppm) | HSQC Correlation |

|---|---|---|

| C=O | ~169 | - |

| Aromatic-C | 115 - 145 | Aromatic-H |

| Methylene-CH₂ | ~72 | Methylene-H |

Amide bonds, such as the one in this compound, exhibit restricted rotation due to the partial double bond character of the C-N bond. scielo.brresearchgate.net This can lead to the existence of different conformers (rotamers) in solution, which may be observable by NMR spectroscopy. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about the energetics of this rotational barrier. researchgate.net

At low temperatures, the rotation around the amide bond may be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational process. researchgate.net This provides insight into the conformational flexibility of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₁₂N₂O₂), which has a theoretical monoisotopic mass of 180.0899 Da. The high accuracy of HRMS helps to confirm the identity of the compound and distinguish it from other molecules with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. wvu.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. nih.gov

For this compound, characteristic fragmentation pathways would be expected to involve cleavages at the amide bond and within the side chain. Common fragmentation patterns in similar molecules include the loss of small neutral molecules. miamioh.edu

Predicted Fragmentation Pattern for this compound

| m/z of Fragment | Possible Structure/Loss |

|---|---|

| 181.0972 | [M+H]⁺ (Protonated Molecule) |

| 121.0655 | Loss of CH₃OCH₂CO |

| 106.0651 | Loss of NHCOCH₂OCH₃ |

| 92.0624 | Loss of C₄H₆NO₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrations are strong in the IR, others may be stronger in the Raman spectrum, providing a more complete picture of the molecule's vibrational properties.

The combination of IR and Raman spectroscopy is a powerful tool for the identification of functional groups and for gaining insights into molecular structure and bonding. researchgate.net

Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Amine) | 3400-3200 | 3400-3200 | Stretching |

| N-H (Amide) | 3350-3250 | 3350-3250 | Stretching |

| C-H (Aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | 3000-2850 | Stretching |

| C=O (Amide I) | 1680-1630 | 1680-1630 | Stretching |

| N-H (Amide II) | 1570-1515 | - | Bending |

| C=C (Aromatic) | 1600-1450 | 1600-1450 | Stretching |

| C-N | 1400-1000 | 1400-1000 | Stretching |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the conformation of a molecule. Furthermore, it reveals how molecules are arranged in a crystal lattice, a concept known as crystal packing. This packing is governed by a variety of intermolecular forces.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

For a compound like this compound, single-crystal X-ray diffraction analysis would be instrumental in confirming its molecular structure. This technique would elucidate the planarity of the phenyl ring and the amide group, as well as the orientation of the methoxyacetamide side chain relative to the aminophenyl moiety. The resulting crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates for each atom in the asymmetric unit. This fundamental information is prerequisite for a detailed discussion of the compound's solid-state conformation and the supramolecular architecture it adopts. Without experimental data, any discussion on these structural features for this compound would be purely speculative.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

Computational and Theoretical Investigations of N 2 Aminophenyl 2 Methoxyacetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules. chemprob.org It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. chemprob.orgarabjchem.org Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G* or 6-311G, to model the molecule's ground state geometry, electronic properties, and vibrational frequencies. chemprob.orgarabjchem.orgnih.gov

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For molecules with rotatable bonds like N-(2-Aminophenyl)-2-methoxyacetamide, this process can identify the most stable conformers.

Table 1: Representative Dihedral and Torsion Angles in Analogous Structures

| Compound Fragment/Analogue | Torsion/Dihedral Angle | Value (°) | Reference |

|---|---|---|---|

| N-(2-Aminophenyl)-2-(4-bromophenoxy) acetamide (B32628) | Dihedral angle between terminal phenyl rings | 52.1 | nih.gov |

| N-(2-Aminophenyl)-2-(4-bromophenoxy) acetamide | C9–N1–C8–O2 | -5.1 | nih.gov |

| 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide | Dihedral angle between aniline (B41778) and aminobenzenethiole fragments | 35.60 | nih.gov |

| N-(2-methoxyphenyl)acetamide | C—N—C—O | -2.5 | nih.govresearchgate.net |

This interactive table is based on data from computationally and crystallographically studied analogous compounds to infer the likely geometric parameters of this compound.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and chemical reactivity. wikipedia.orgnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations on similar N-(2-aminophenyl)acetamide derivatives have shown energy gaps in the range of 5.0 to 5.4 eV, which indicates that these molecules are generally stable. nih.govnih.gov For N-(2-Aminophenyl)-2-(4-bromophenoxy) acetamide, the HOMO was found to be distributed over the entire molecule, while the LUMO was more concentrated on the aminophenyl ring, suggesting this region is the primary site for accepting electrons. nih.gov

Table 2: Calculated Frontier Orbital Energies and Gaps for Analogous Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-(2-Aminophenyl)-2-(4-bromophenoxy) acetamide | - | - | 5.406 | nih.gov |

This interactive table presents DFT-calculated electronic properties of similar molecules, providing insight into the expected electronic behavior of this compound.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are rich or poor in electrons. researchgate.net The MEP map helps predict how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) are nucleophilic and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electrophilic and indicate sites for nucleophilic attack. nih.govresearchgate.net For this compound, the most negative potential is expected around the carbonyl oxygen atom, making it a primary hydrogen bond acceptor site. The protons of the amine (-NH₂) and amide (-NH-) groups would exhibit the most positive potential, identifying them as key hydrogen bond donor sites. nih.gov

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful aid in the interpretation of experimental data. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental results to confirm structural assignments. While various computational methods exist, DFT remains a popular ab initio technique for this purpose. nih.gov

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of a molecule. arabjchem.org These frequencies can be directly compared with experimental data from Infrared (IR) and Raman spectroscopy. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, which generally results in good agreement between theoretical and experimental spectra. nist.gov For example, studies on N,N-diacylaniline derivatives have shown a good correlation between vibrational frequencies computed by DFT and those observed in FTIR spectra, allowing for a detailed assignment of fundamental vibrational bands. arabjchem.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically model molecules in a static, gas-phase environment at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time in a more realistic, condensed-phase environment (e.g., in a solvent like water). nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and hydrogen bonding dynamics. nih.gov

MD simulations are particularly useful for exploring the conformational flexibility of a molecule in solution. By tracking the molecular geometry over nanoseconds or microseconds, MD can reveal the range of accessible conformations and the transitions between them. For this compound, simulations would illustrate the dynamic rotation around its single bonds, providing a more complete picture of its structural behavior than static optimization alone.

Furthermore, MD simulations explicitly model the interactions between the solute and the surrounding solvent molecules. researchgate.net These simulations can reveal the structure of the solvent shell around the molecule, identifying preferential sites for solvent binding and the role of the solvent in stabilizing certain molecular conformations. nih.gov This information is critical for understanding the molecule's solubility and how it interacts in a biological medium.

Hydrogen bonds play a crucial role in determining the structure and interactions of molecules containing N-H and O-H groups. Analysis of crystal structures of analogous compounds shows extensive intermolecular hydrogen bonding. nih.govnih.gov For example, N-(2-Aminophenyl)-2-(4-bromophenoxy) acetamide forms intermolecular N-H···O hydrogen bonds that stabilize its crystal structure. nih.gov Similarly, other related structures form one-dimensional polymeric chains through N-H···O interactions. nih.gov

MD simulations allow for the analysis of these hydrogen bonding networks in a dynamic context. dovepress.com One can monitor the formation and breaking of specific hydrogen bonds over time, calculating their occupancy or lifetime. For this compound in an aqueous solution, MD simulations would detail the network of hydrogen bonds formed between the molecule's donor sites (amine and amide N-H) and acceptor sites (carbonyl and methoxy (B1213986) oxygens) and the surrounding water molecules. dovepress.commdpi.com This analysis provides quantitative insight into the specific interactions that govern the molecule's behavior in solution.

Table 3: Potential Hydrogen Bond Interactions for this compound

| Donor Group | Acceptor Group | Interaction Type | Significance |

|---|---|---|---|

| Amine (-NH₂) | Carbonyl Oxygen (C=O) | Intermolecular | Crystal packing, Dimer formation |

| Amide (-NH-) | Carbonyl Oxygen (C=O) | Intermolecular | Formation of polymeric chains |

| Amine (-NH₂) | Methoxy Oxygen (-OCH₃) | Inter/Intramolecular | Conformational stabilization |

| Amide (-NH-) | Methoxy Oxygen (-OCH₃) | Inter/Intramolecular | Conformational stabilization |

| Amine/Amide (-NH) | Solvent (e.g., Water) | Solute-Solvent | Solvation, Solubility |

This interactive table summarizes the primary hydrogen bonding interactions anticipated for this compound based on its functional groups and data from related molecules.

Reaction Mechanism Elucidation through Computational Modeling

The formation of this compound, an amide, can be computationally investigated to elucidate the reaction mechanism, transition states, and factors governing its synthesis. While direct computational studies on the synthesis of this specific molecule are not extensively available in the public domain, the mechanism can be inferred from computational studies on analogous acylation reactions of amines. researchgate.net The reaction typically proceeds via a nucleophilic acyl substitution mechanism, which can be broken down into key steps that are amenable to computational modeling using methods like Density Functional Theory (DFT).

A plausible synthetic route involves the reaction of o-phenylenediamine (B120857) with a methoxyacetylating agent, such as methoxyacetyl chloride or methoxyacetic anhydride (B1165640). Computational modeling of such reactions generally reveals a two-step process: an initial acylation step followed by a proton transfer step. researchgate.net

The acylation step is typically the rate-determining step of the reaction. researchgate.net It involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the methoxyacetylating agent. This leads to the formation of a tetrahedral intermediate. The energetics of this step, including the activation energy barrier, can be calculated to predict the reaction rate. For instance, in the acylation of polyamines, the activation barriers are influenced by the nature of the amine (primary vs. secondary) and steric hindrance. researchgate.net

A simplified representation of the computationally modeled acylation pathway is as follows:

Reactant Complex Formation: The reactants, o-phenylenediamine and the acylating agent, approach each other to form a pre-reaction complex, often stabilized by hydrogen bonding.

Transition State 1 (TS1): The nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon. The transition state is characterized by the partial formation of the N-C bond and the partial breaking of the C=O π-bond.

Tetrahedral Intermediate (INT1): A transient tetrahedral intermediate is formed, where the carbonyl carbon is sp³ hybridized.

Transition State 2 (TS2): This transition state involves the departure of the leaving group (e.g., a chloride ion in the case of methoxyacetyl chloride).

Product Complex Formation: An initial product complex is formed, which then proceeds to the final step.

The proton transfer step involves the deprotonation of the newly formed amide nitrogen and protonation of the leaving group or another base present in the reaction mixture. This step is generally found to have a lower activation energy barrier compared to the acylation step. researchgate.net

Computational studies on similar systems, like the acylation of m-phenylenediamine, have been used to determine kinetic parameters and activation energies. For example, the activation energy for the main acylation reaction was found to be significantly different from that of the subsequent (side) reaction, allowing for controlled monoacylation. researchgate.net Such computational insights are crucial for optimizing reaction conditions to achieve selective synthesis.

Below is a hypothetical data table representing typical activation energies that could be obtained from a DFT study for the selective mono-acylation of o-phenylenediamine with an acylating agent, based on findings from analogous systems.

| Reaction Step | Parameter | Calculated Value (kJ/mol) |

| Mono-acylation | Activation Energy (ΔG‡) | 40 - 60 |

| Di-acylation | Activation Energy (ΔG‡) | 60 - 80 |

Note: These values are illustrative and based on computational studies of similar acylation reactions. researchgate.net The actual values for the specific reaction of this compound would require a dedicated computational study.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density within a molecule, providing a quantitative picture of bonding interactions and charge transfer. materialsciencejournal.org For this compound, NBO analysis can reveal key insights into its electronic structure, stability, and the nature of intramolecular interactions. The analysis interprets the electronic wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg orbitals). wisc.edu Electron delocalization is quantified by evaluating the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. wisc.edu

Key NBO interactions anticipated in this compound include:

Amide Resonance: A very strong interaction is expected between the lone pair of the amide nitrogen atom (n(N)) and the antibonding π* orbital of the adjacent carbonyl group (π(C=O)). This n → π interaction is characteristic of the amide bond and is responsible for its partial double bond character, planarity, and rotational barrier. This delocalization leads to a significant stabilization of the molecule. materialsciencejournal.org

Phenyl Ring Interactions: The π-electrons of the aminophenyl ring can interact with adjacent antibonding orbitals. For instance, π → π* interactions between the double bonds of the phenyl ring contribute to the aromatic system's stability. Furthermore, the lone pair of the primary amino group's nitrogen (n(N)) can delocalize into the antibonding π* orbitals of the phenyl ring (π*(C-C)), enhancing the electron density in the ring.

Methoxy Group Interactions: The lone pairs on the methoxy oxygen atom (n(O)) can engage in hyperconjugative interactions. For example, a lone pair can delocalize into the antibonding σ* orbital of the adjacent C-C or C-H bonds, contributing to conformational stability.

The table below presents hypothetical but representative E(2) stabilization energies for the most significant electron delocalization interactions in this compound, based on values reported for similar molecular structures in the literature. materialsciencejournal.orgnih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N-amide) | π(C=O) | ~50 - 70 | Amide Resonance |

| n(N-amino) | π(C=C) phenyl | ~5 - 15 | Amino-Aromatic Conjugation |

| π(C=C) phenyl | π(C=C) phenyl | ~15 - 25 | Aromatic π-delocalization |

| n(O-carbonyl) | σ(N-C) amide | ~2 - 5 | Hyperconjugation |

| n(O-methoxy) | σ*(C-C) | ~1 - 3 | Hyperconjugation |

Note: These values are illustrative, derived from computational studies on molecules with similar functional groups. materialsciencejournal.orgnih.gov A specific NBO analysis of this compound is required for precise energy values.

This NBO analysis provides a detailed chemical picture of the electron delocalization that governs the structure and reactivity of this compound. The strong amide resonance, coupled with delocalization involving the aminophenyl group, are the dominant electronic features of the molecule.

After conducting a comprehensive search for "this compound," it has become evident that there is a significant lack of specific published research on this exact compound within the detailed contexts requested by the provided outline.

The search results consistently yield information on structurally related but distinct molecules, such as:

Isomers: N-(4-aminophenyl)-2-methoxyacetamide and N-(3-aminophenyl)-2-methoxyacetamide, where the amino group is in a different position on the phenyl ring.

Analogues: Compounds like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide or 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, which share the N-(2-aminophenyl)acetamide core but have different functional groups in place of the 2-methoxy group.

While there is extensive literature on the applications of these related compounds and on the broader topics of organic synthesis, ligand design, and materials science, there is no specific data available that details the role of This compound as a key intermediate, its integration into ligand systems, or its application in functional materials.

Due to the strict instruction to focus solely on "this compound" and not introduce information outside the explicit scope, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Proceeding would require speculating or incorrectly attributing the properties and applications of related compounds to the subject molecule, which would be scientifically inaccurate.

Therefore, the requested article cannot be generated based on currently available scientific literature.

Applications of N 2 Aminophenyl 2 Methoxyacetamide in Advanced Materials and Synthetic Chemistry

Applications in Functional Materials Science

Monomeric Units for Polymerization and Polymer Modification

The presence of two amine groups—a primary aromatic amine and a secondary amide nitrogen—positions N-(2-Aminophenyl)-2-methoxyacetamide as a potential monomeric unit for step-growth polymerization. Aromatic diamines are fundamental building blocks for high-performance polymers like polyamides and polyimides, which are valued for their thermal stability and mechanical strength. nih.govmdpi.com

In the synthesis of aromatic polyamides (aramids), aromatic diamines are typically reacted with diacid chlorides. mdpi.com By analogy, this compound could react with a suitable diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, to form a novel polyamide. The polymerization would proceed via polycondensation, where the primary amine group of this compound attacks the acyl chloride, forming an amide bond and releasing hydrochloric acid as a byproduct. The resulting polymer would feature a repeating unit containing the original methoxyacetamide side group, which could influence the polymer's properties, such as solubility and chain packing.

The general reaction scheme for such a polycondensation is outlined below:

Table 1: Hypothetical Polycondensation Reaction

| Reactant A | Reactant B | Resulting Polymer Structure | Polymer Class |

|---|

Several methods are employed for the synthesis of high-molecular-weight aromatic polyamides. mdpi.com One common approach involves low-temperature solution polymerization in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). researchgate.net The addition of salts such as calcium chloride can improve the solubility of the growing polymer chains, facilitating the achievement of higher molecular weights. mdpi.com Another advanced technique is the in situ silylation of diamines, which can enhance reactivity and lead to polymers with significantly higher molecular weights. mdpi.com

The methoxyacetamide side chain in a polymer derived from this compound could impart unique characteristics. The presence of this relatively flexible and polar group might disrupt the rigid chain packing typical of aramids, potentially increasing solubility in common organic solvents and modifying the material's mechanical properties. rsc.orgnih.gov However, the steric hindrance introduced by the ortho-substituted side group could also affect the polymerization kinetics and the final molecular weight achievable. nih.gov

Components in Sensor Technologies (chemical sensing)

While direct applications of this compound in sensor technology are not extensively documented, its structural similarity to aniline (B41778) derivatives suggests a potential role in this field. Polymers derived from aniline and its substituted counterparts, known as polyanilines (PANI), are widely studied for their conducting properties and their use in chemical sensors. rsc.org The electrical properties of these polymers can be modulated by the presence of various analytes, making them suitable for detecting gases like ammonia (B1221849) or changes in humidity. rsc.org

A polymer synthesized from this compound would be a derivative of polyaniline. The methoxyacetamide side group could serve as a specific recognition site for certain analytes. The oxygen and nitrogen atoms in the side chain could act as hydrogen bond donors or acceptors, potentially enabling specific interactions with target molecules. This interaction could, in turn, alter the electronic properties of the polymer backbone, leading to a detectable signal.

Table 2: Potential Sensing Mechanisms

| Analyte Type | Potential Interaction Site | Principle of Detection |

|---|---|---|

| Metal Ions | Oxygen and Nitrogen atoms of the methoxyacetamide group | Chelation leading to a change in the polymer's conductivity or optical properties. |

| Polar Molecules (e.g., water) | Hydrogen bonding with the amide and ether functionalities | Alteration of the polymer's dielectric environment, causing a measurable change in capacitance or resistance. |

The synthesis of such a polymer could be achieved through oxidative polymerization, a common method for producing polyanilines. rsc.org In this process, the monomer is oxidized, typically using an oxidant like ammonium (B1175870) persulfate in an acidic solution, to form radical cations that then couple to form the polymer chain. The specific structure and properties of the resulting polymer would be influenced by the reaction conditions and the nature of the substituent on the aniline ring. rsc.orgnih.gov

Intermediates for Advanced Chemical Probes (non-clinical mechanistic research)

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a non-clinical research setting. nih.govchemicalprobes.org The synthesis of these specialized tools often requires versatile intermediates that possess multiple functional groups for elaboration into the final complex structure. This compound, with its distinct reactive sites, represents a potential scaffold or intermediate for the synthesis of such probes.

The primary aromatic amine can be readily transformed into a wide range of other functional groups through diazotization reactions. It can also be acylated, alkylated, or used in coupling reactions to attach other molecular fragments. The secondary amide provides another site for chemical modification, although it is generally less reactive than the primary amine. The phenyl ring itself is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional substituents that can tune the probe's properties.

For example, the primary amine could be used to attach a reporter group, such as a fluorophore, for visualization in cellular imaging experiments. Alternatively, it could be modified to incorporate a reactive group for covalent labeling of a target protein. The methoxyacetamide side chain could be varied to optimize binding affinity and selectivity for the target of interest.

Table 3: Potential Synthetic Modifications for Chemical Probe Development

| Functional Group | Type of Reaction | Purpose in Chemical Probe Synthesis |

|---|---|---|

| Primary Aromatic Amine | Diazotization followed by substitution (e.g., Sandmeyer reaction) | Introduction of halogens, cyano, or hydroxyl groups for further functionalization. |

| Primary Aromatic Amine | Acylation/Sulfonylation | Attachment of linker arms, reporter tags (e.g., biotin, fluorophores), or affinity labels. |

| Phenyl Ring | Electrophilic Aromatic Substitution | Introduction of substituents to modulate steric and electronic properties for improved target binding. |

The utility of a compound like this compound as an intermediate lies in its ability to serve as a building block in a modular synthetic strategy, such as diversity-oriented synthesis. nih.gov This approach allows for the efficient creation of a library of related compounds with diverse structures, which can then be screened to identify potent and selective chemical probes for mechanistic studies in biology and pharmacology. nih.gov

Future Research Directions and Uncharted Territories for N 2 Aminophenyl 2 Methoxyacetamide

Development of Novel and Highly Efficient Synthetic Protocols

The synthesis of N-aryl acetamides is a cornerstone of organic chemistry, yet traditional methods often involve multiple steps, harsh conditions, or the use of hazardous coupling agents. Future research should focus on developing more streamlined and efficient protocols for N-(2-Aminophenyl)-2-methoxyacetamide.

One promising avenue is the adoption of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. acs.orgrsc.org A telescoped flow process could, for instance, combine the acylation of o-phenylenediamine (B120857) with methoxyacetyl chloride in one step, followed by in-line purification, significantly reducing manual handling and process time. bohrium.com

Another key area is microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required by conventional heating. britannica.commdpi.comontosight.ai Developing a solvent-free or minimal-solvent microwave protocol for the synthesis of this compound would align with the principles of green chemistry by reducing energy consumption and solvent waste. researchgate.netwikipedia.org

Furthermore, exploring novel catalytic systems, such as enzymatic catalysis or the use of heterogeneous catalysts that can be easily recovered and reused, could provide more sustainable and atom-economical synthetic routes.

| Protocol | Typical Conditions | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Coupling agents (e.g., DCC, EDC), organic solvents, 8-24h reaction time | Well-established procedures | - |

| Flow Chemistry | Continuous flow reactor, optimized temperature/pressure, short residence time (minutes) | High throughput, improved safety, scalability, process control | Development of telescoped multi-step reactions; catalyst immobilization. |

| Microwave-Assisted Synthesis (MAOS) | Microwave reactor, solvent-free or high-boiling solvent, 5-30 min reaction time | Rapid reaction rates, higher yields, energy efficiency | Optimization of solvent-free conditions; exploration of catalyst-free methods. |

| Biocatalysis | Enzyme catalyst (e.g., lipase), aqueous or benign solvent, ambient temperature | High selectivity, mild conditions, environmentally friendly | Screening for suitable enzymes; optimizing reaction media and enzyme stability. |

Exploration of Undiscovered Reactivity Patterns and Selectivity

The unique arrangement of functional groups in this compound opens the door to a wide range of chemical transformations that remain to be explored. The ortho-phenylenediamine moiety is a well-known precursor to various heterocyclic systems.